REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:34]=[CH:33][CH:32]=[C:31]([F:35])[C:22]=1[O:23][C:24]1[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=1[NH2:26].[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:34]=[CH:33][CH:32]=[C:31]([F:35])[C:22]=1[O:23][C:24]1[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=1[NH:26][C:3]([NH:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1)=[O:9]
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Name
|
|
Quantity
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0.32 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)F
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |